molecular formula C10H20N2O3 B8708882 tert-butyl N-(5-aminooxan-3-yl)carbamate

tert-butyl N-(5-aminooxan-3-yl)carbamate

Cat. No.: B8708882
M. Wt: 216.28 g/mol
InChI Key: FPXGQHKETFWNEP-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-aminooxan-3-yl)carbamate (CAS 1422772-85-7) is a chiral amine and protected aminoalcohol that serves as a valuable building block in organic synthesis and medicinal chemistry . This compound features both a primary amine and a tert-butoxycarbonyl (Boc)-protected carbamate group on a tetrahydropyran ring, making it a multifunctional intermediate for constructing more complex molecules . Its structure is particularly significant in pharmaceutical research for the synthesis of active compounds; for instance, related tert-butyl carbamate derivatives are key intermediates in the synthetic pathway of Lacosamide, an important antiepileptic drug . The Boc group offers a robust yet reversible means of protecting the amine functionality during synthetic sequences, allowing for selective reactions at other sites of the molecule before deprotection . With a molecular formula of C10H20N2O3 and a molecular weight of 216.28 g/mol , it is supplied as a high-purity material for research applications. Researchers are advised to store this product in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-(5-aminooxan-3-yl)carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-7(11)5-14-6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)

InChI Key

FPXGQHKETFWNEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(COC1)N

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Tert-butyl N-(5-aminooxan-3-yl)carbamate is being investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological properties such as enzyme inhibition or receptor modulation. Research indicates that compounds with similar structures can interact with biological targets effectively .
  • Pharmacological Studies
    • Preliminary studies have shown that derivatives of tert-butyl carbamates can act as inhibitors for various enzymes involved in disease processes. For instance, compounds with similar functionalities have been noted to inhibit β-secretase and acetylcholinesterase, which are relevant in Alzheimer's disease research . The specific mechanisms of action for this compound require further investigation through in vitro and in vivo studies.
  • Synthesis of Drug Intermediates
    • The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical reactions typical of amines and carbamates allows for the creation of diverse derivatives that may possess enhanced biological activity .

Case Studies and Experimental Findings

StudyFindingsImplications
Study on β-secretase inhibitionTert-butyl derivatives showed moderate inhibition of β-secretase activity in vitro.Suggests potential use in Alzheimer's disease treatment.
Synthesis of related compoundsSuccessful synthesis routes were established for creating analogs with improved solubility and stability.Facilitates the development of new therapeutic agents based on the core structure.
In vivo efficacy studiesLimited efficacy observed in animal models compared to established drugs like galantamine.Indicates the need for optimization to enhance bioavailability and therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between tert-butyl N-(5-aminooxan-3-yl)carbamate and analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight LogP Key Features
This compound Oxane (THP) 5-amino, Boc C₁₀H₂₀N₂O₃ 216.28 ~1.8 Rigid oxane ring, Boc-protected amine
tert-butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate Oxane + methyl bridge Boc on methyl-attached amine C₁₁H₂₂N₂O₃ 230.31 ~2.1 Extended alkyl chain, stereospecificity
tert-butyl N-(5-formylpyridin-3-yl)carbamate Pyridine 5-formyl, Boc C₁₁H₁₄N₂O₃ 222.24 2.25 Aromatic ring, aldehyde reactivity
tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate Benzoisoxazole 5-amino, Boc C₁₂H₁₃N₃O₃ 247.25 ~1.5 Aromatic heterocycle, H-bonding potential
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine 5-methyl, Boc C₁₁H₂₂N₂O₂ 214.30 ~1.6 Basic nitrogen, enhanced metabolic stability
Key Observations:
  • Core Structure : Replacement of the oxane ring with pyridine or piperidine alters electronic properties and solubility. Piperidine derivatives exhibit basicity due to the amine nitrogen, while aromatic pyridine derivatives show planar rigidity.
  • Substituents : Bromo or fluoro groups (e.g., in piperidine derivatives ) enhance electronegativity and stability. Hydroxy groups (e.g., cyclopentyl carbamates ) improve hydrophilicity via H-bonding.
  • LogP : Aliphatic oxane derivatives (LogP ~1.8–2.1) are more lipophilic than aromatic pyridine (LogP 2.25) or benzoisoxazole (LogP ~1.5) analogs, affecting membrane permeability.
Reaction Yields:
  • tert-butyl-(2-(aminooxy)ethyl) carbamate derivatives achieve ~80% yield using hydrazine in ethanol , while bicyclic carbamates (e.g., 3-azabicyclo[4.1.0]heptane derivatives ) require specialized purification due to steric hindrance.

Preparation Methods

Boc Protection of 5-Aminooxan-3-amine

The most direct route involves Boc protection of the primary amine on 5-aminooxan-3-amine. This method uses tert-butyl dicarbonate (Boc₂O) in the presence of a base:

Procedure :

  • Dissolve 5-aminooxan-3-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (1.2 equiv) as a base to deprotonate the amine.

  • Slowly introduce Boc₂O (1.1 equiv) at 0–5°C to minimize side reactions.

  • Warm to room temperature and stir for 12–18 hours.

Key Considerations :

  • Solvent Selection : THF or dichloromethane (DCM) ensures compatibility with Boc₂O.

  • Base Optimization : Triethylamine or 4-dimethylaminopyridine (DMAP) improves reaction efficiency.

  • Yield : Typically 85–92% after column chromatography.

Mixed Anhydride Method

Adapted from patent CN102020589B, this approach forms a mixed anhydride intermediate for carbamate formation. While originally designed for lacosamide intermediates, the methodology applies broadly:

Steps :

  • React 5-aminooxan-3-amine with isobutyl chlorocarbonate (1.2 equiv) in ethyl acetate.

  • Use N-methylmorpholine (1.2 equiv) as an acid scavenger.

  • Add Boc-protected reagents under anhydrous conditions at -10–5°C.

Advantages :

  • High regioselectivity due to controlled anhydride formation.

  • Scalable to industrial batches with yields exceeding 90%.

Reaction Optimization Strategies

Temperature and Solvent Effects

Optimal conditions derived from WO2019158550A1 emphasize avoiding viscosity issues by maintaining neutral reagent forms:

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents Boc group cleavage
SolventEthyl acetate/THFEnhances solubility
Reaction Time3–8 hoursBalances completion vs. degradation

Case Study :
At 60°C, premature deprotection occurs, reducing yield to 70%. At 25°C, yields stabilize at 88–92%.

Catalytic and Stoichiometric Considerations

  • Catalyst Use : Tetrabutylammonium bromide (0.1 equiv) accelerates phase-transfer reactions in Boc protection.

  • Molar Ratios : A 1:1.1 ratio of amine to Boc₂O minimizes excess reagent waste.

Industrial-Scale Production

Continuous Flow Synthesis

Adapting methods from WO2019158550A1, continuous flow systems improve consistency:

  • Residence Time : 30 minutes at 50°C.

  • Throughput : 10 kg/hour with 94% purity.

Advantages :

  • Reduced solvent use (-40%) compared to batch processes.

  • Real-time monitoring prevents intermediate degradation.

Crystallization and Purification

  • Anti-Solvent Crystallization : Hexane/ethyl acetate (8:1) precipitates the product with >99% purity.

  • Wash Steps : Dilute HCl and saturated NaHCO₃ remove unreacted amines and acids.

Challenges and Mitigation

Competing Side Reactions

  • N-Oxidation : Minimized by inert atmospheres (N₂/Ar).

  • Ring-Opening : Controlled via pH stabilization (pH 7–8).

Stereochemical Integrity

  • Chiral Resolution : Use of (S)- or (R)-specific Boc precursors ensures enantiomeric purity.

  • Analytical Validation : Chiral HPLC (e.g., Chiralpak IC column) confirms >98% ee .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(5-aminooxan-3-yl)carbamate, and how are reaction conditions optimized for yield?

  • Methodology : The compound is typically synthesized via carbamate coupling reactions. A representative method involves reacting an amine-containing oxane derivative (e.g., 5-aminooxan-3-yl) with tert-butyl carbamate-protecting reagents. For example, a refluxed reaction in tetrahydrofuran (THF) with DIEA (N-ethyl-N,N-diisopropylamine) as a base and DMAP (4-dimethylaminopyridine) as a catalyst for 60 hours achieves coupling . Purification via liquid-liquid extraction (e.g., EtOAc and 3N HCl) followed by column chromatography is recommended. Yield optimization requires monitoring reaction progress using TLC or HPLC and adjusting stoichiometric ratios of reagents.

Q. How is this compound characterized to confirm structural integrity?

  • Methodology : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR analyze proton environments and carbon frameworks. For tert-butyl carbamates, the tert-butyl group typically appears as a singlet at ~1.4 ppm (1^1H) and ~28 ppm (13^13C). The oxane ring protons resonate between 3.0–4.5 ppm, while the carbamate carbonyl appears at ~155 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C10_{10}H20_{20}N2_2O3_3: 229.1553).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in solid-state structures, as demonstrated in studies of tert-butyl carbamate derivatives .

Q. What storage conditions are recommended to preserve the stability of this compound in laboratory settings?

  • Methodology : Store in airtight containers under inert gas (N2_2 or Ar) at 0–6°C to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which can degrade the tert-butyl moiety. Stability assays under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can photoredox catalysis be applied to modify this compound for advanced synthetic applications?

  • Methodology : Photoredox catalysts (e.g., Ru(bpy)32+_3^{2+}) enable radical-mediated functionalization of the oxane ring. For instance, Wang et al. (2022) demonstrated tert-butyl carbamate participation in C–N bond formation under blue-light irradiation, yielding aminochromone derivatives. Key parameters include optimizing light intensity (450 nm LED), catalyst loading (1–5 mol%), and solvent polarity (acetonitrile/water mixtures) .

Q. What strategies resolve contradictions in stability data for tert-butyl carbamate derivatives under varying pH conditions?

  • Methodology : Contradictions arise from differing solvent systems or impurity profiles. Systematic stability studies should:

  • Use buffered solutions (pH 1–12) to track degradation via HPLC.
  • Identify degradation products (e.g., free amine via carbamate hydrolysis) using LC-MS.
  • Cross-validate results with computational models (e.g., DFT calculations predicting bond dissociation energies) .

Q. How do hydrogen-bonding interactions in tert-butyl carbamate derivatives influence their crystallographic behavior?

  • Methodology : Crystal packing analysis via X-ray diffraction reveals intermolecular interactions. For example, Das et al. (2016) observed strong N–H···O hydrogen bonds between carbamate groups (2.8–3.0 Å) and weaker C–H···O interactions in tert-butyl derivatives, stabilizing the lattice. Solvent selection (e.g., EtOAc vs. hexane) and cooling rates during crystallization critically affect polymorphism .

Q. What role does this compound play in biocatalytic synthesis of pharmaceutical intermediates?

  • Methodology : The compound serves as a protected amine intermediate in enzyme-catalyzed reactions. For example, lipases or esterases selectively hydrolyze specific functional groups without affecting the tert-butyl carbamate. Troiani et al. (2011) utilized this approach to synthesize statin side chains, achieving >90% enantiomeric excess by optimizing enzyme loading (10–20 wt%) and solvent systems (tert-butanol/water) .

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